molecular formula C8H5BrO3 B3043675 2-Bromo-4-formylbenzoic acid CAS No. 90001-44-8

2-Bromo-4-formylbenzoic acid

Cat. No. B3043675
CAS RN: 90001-44-8
M. Wt: 229.03 g/mol
InChI Key: FBBRWSVWLQWAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-formylbenzoic acid is a chemical compound with the CAS Number: 90001-44-8 . It has a molecular weight of 229.03 . The IUPAC name for this compound is 2-bromo-4-formylbenzoic acid .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-formylbenzoic acid is 1S/C8H5BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H, (H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .


Physical And Chemical Properties Analysis

2-Bromo-4-formylbenzoic acid is a solid at ambient temperature . It has a molecular weight of 229.03 .

Scientific Research Applications

Novel Series of Isoindolobenzoxazinones Synthesis

2-Bromo-4-formylbenzoic acid plays a role in the synthesis of isoindolobenzoxazinones. A study by Gromachevskaya et al. (2010) demonstrated that single-stage reactions of 2-formylbenzoic acids with certain compounds lead to a novel series of these isomeric compounds. X-ray analysis was employed to study the molecular structure of derivatives like 9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][1, 3]benzoxazin-11(6aH)-one (Gromachevskaya et al., 2010).

Synthesis of Functionalized Isoindolinones

Natte et al. (2014) reported the use of 2-Bromo-4-formylbenzoic acid in a palladium-catalyzed carbonylation process to synthesize functionalized isoindolinones. This method provides a versatile approach for the synthesis of these compounds from various 2-bromoanilines and 2-formylbenzoic acid (Natte et al., 2014).

Molecular Recognition Study

A study by Varughese & Pedireddi (2006) involved 2-Bromo-4-formylbenzoic acid in a molecular recognition study, focusing on its interactions with certain N-donor compounds. This research provided insights into the synthesis and structural analysis of molecular adducts formed by these interactions (Varughese & Pedireddi, 2006).

Synthesis of Crown Ethers

Research by Wada et al. (1980) explored the synthesis of crown ethers, including compounds like 4′-Formylbenzo-15-crown-5, using a process involving 2-Bromo-4-formylbenzoic acid. This study contributes to the field of organic synthesis, particularly in the formation of crown ethers (Wada et al., 1980).

Efficient Scale-up Synthesis

Seto et al. (2019) utilized 2-Bromo-4-formylbenzoic acid in the efficient scale-up synthesis of 5-Cyano-2-formylbenzoic acid. This process demonstrated the use of continuous flow-flash chemistry for the synthesis of biologically important compounds, offering a more efficient alternative to traditional batch processes (Seto et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBRWSVWLQWAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309751
Record name 2-Bromo-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formylbenzoic acid

CAS RN

90001-44-8
Record name 2-Bromo-4-formylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90001-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-formylbenzoic acid
Reactant of Route 2
2-Bromo-4-formylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-formylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-formylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-formylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.